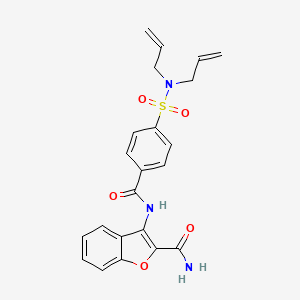

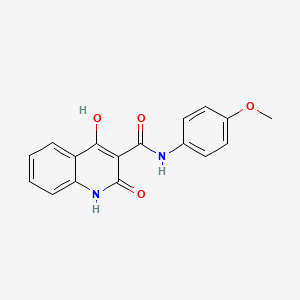

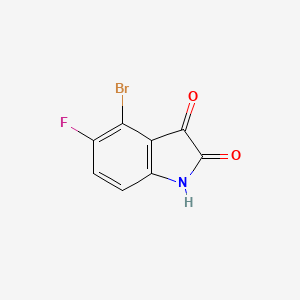

![molecular formula C26H19N3O2 B2874899 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide CAS No. 394229-35-7](/img/structure/B2874899.png)

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide” is a compound that contains a benzimidazole moiety . Benzimidazoles are known for their wide range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of compounds containing a benzimidazole moiety can be achieved through a general, inexpensive, and versatile method . This involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a compound similar to “this compound” was obtained .Molecular Structure Analysis

The structure of benzimidazole-based compounds can be confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction .Chemical Reactions Analysis

The reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO leads to the formation of 4-[(1H-benzo[d]imidazol-2-yl)sulfanyl]benzaldehyde . This is a key step in the synthesis of compounds similar to “this compound”.Physical And Chemical Properties Analysis

Imidazole, a component of the benzimidazole moiety, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Aplicaciones Científicas De Investigación

Environmentally Friendly Synthesis

The synthesis of benzimidazole derivatives, including compounds similar to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide, has been explored in water as an environmentally benign solvent. This approach highlights the importance of using green chemistry principles in the synthesis of complex organic molecules. The developed methodologies provide excellent yields and demonstrate the potential for water-mediated, environmentally friendly synthesis routes (Y. D. Reddy, C. Reddy, P. Dubey, 2014).

Novel Anticonvulsant Agents

Compounds bearing the benzimidazole motif have been synthesized and evaluated for their anticonvulsant activity. This research demonstrates the potential of such compounds in the development of new anticonvulsant drugs, contributing to the medicinal chemistry field and offering insights into novel therapeutic avenues (D. Nardi et al., 1981).

Thermal Fragmentation and Rearrangement Studies

The thermal behavior of N-phenylbenzamide derivatives, related to the compound of interest, has been investigated, revealing benzimidazoles as major products. This research provides valuable information on the thermal stability and degradation pathways of such compounds, contributing to the understanding of their behavior under high-temperature conditions (A. Gaber, H. A. Muathen, L. Taib, 2011).

Antioxidant Activity Evaluation

Benzamide derivatives, similar to this compound, have been synthesized and evaluated for their antioxidant activities. These studies contribute to the search for new antioxidant agents, which are crucial for combating oxidative stress-related diseases (N. Perin et al., 2018).

Corrosion Inhibition Efficacy

Research into imidazole derivatives has shown their potential as corrosion inhibitors, highlighting the versatility of benzimidazole compounds in industrial applications. These findings are significant for the development of more effective corrosion protection strategies, especially for metals in acidic environments (M. Prashanth et al., 2021).

Mecanismo De Acción

Target of Action

The compound N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide, also known as N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenoxybenzamide, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . .

Mode of Action

Benzimidazole derivatives are known to interact with proteins and enzymes, which can lead to various biological activities . The specific interactions and resulting changes caused by this compound would need further investigation.

Biochemical Pathways

Benzimidazole derivatives are known to have a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity

Result of Action

Benzimidazole derivatives are known to have a multitude of interesting pharmacological activities

Direcciones Futuras

Benzimidazole derivatives have become an important synthon in the development of new drugs . The wide range of biological activities exhibited by these compounds suggests potential applications in various areas of research and industry. Further studies could explore the use of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide” in combination with other drugs, its effects on different types of cancer, and its potential applications in other areas of research and industry.

Propiedades

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O2/c30-26(19-7-6-10-22(17-19)31-21-8-2-1-3-9-21)27-20-15-13-18(14-16-20)25-28-23-11-4-5-12-24(23)29-25/h1-17H,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDSJNBFXHAKFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

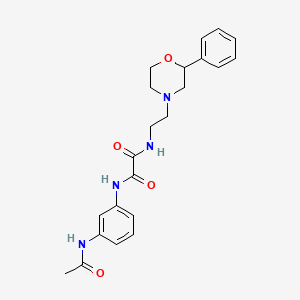

![N-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl]prop-2-enamide](/img/structure/B2874816.png)

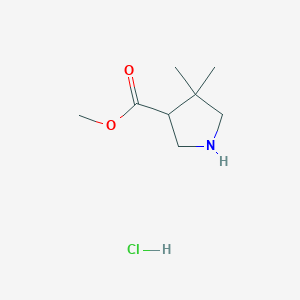

![N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B2874826.png)

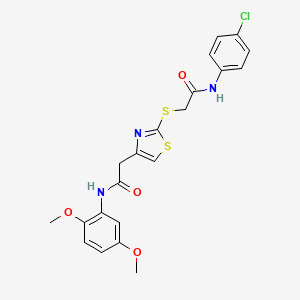

![(Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B2874828.png)